(6-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol
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Overview
Description
(6-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is a chemical compound with the molecular formula C₁₃H₁₄BrNO and a molecular weight of 280.16 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding quinoline ketone.
Reduction: The bromine atom can be reduced to form the corresponding quinoline derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products Formed
Oxidation: Quinoline ketone derivatives.
Reduction: Quinoline derivatives without the bromine atom.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of (6-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-ethyl-2-methylquinoline: Similar structure but lacks the hydroxyl group at the 3-position.
6-Bromo-4-ethylquinoline: Similar structure but lacks the methyl group at the 2-position.
4-Ethyl-2-methylquinoline: Similar structure but lacks the bromine atom at the 6-position.
Uniqueness
(6-Bromo-4-ethyl-2-methylquinolin-3-yl)methanol is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C13H14BrNO |
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Molecular Weight |
280.16 g/mol |
IUPAC Name |
(6-bromo-4-ethyl-2-methylquinolin-3-yl)methanol |
InChI |
InChI=1S/C13H14BrNO/c1-3-10-11-6-9(14)4-5-13(11)15-8(2)12(10)7-16/h4-6,16H,3,7H2,1-2H3 |
InChI Key |
YIGWNADWUQNMEK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NC(=C1CO)C)Br |
Origin of Product |
United States |
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